

# BRITE-338733: A Technical Guide to a Novel RecA ATPase Inhibitor

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## Compound of Interest

Compound Name: BRITE-338733

Cat. No.: B2660364

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## Abstract

**BRITE-338733** is a potent and selective inhibitor of the bacterial RecA protein's ATPase activity. As a crucial component of the SOS DNA damage response and homologous recombination pathways in bacteria, RecA represents a promising target for the development of novel antimicrobial adjuvants. By inhibiting RecA, **BRITE-338733** has the potential to suppress the evolution of antibiotic resistance and enhance the efficacy of existing DNA-damaging antibiotics. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **BRITE-338733**. Detailed experimental methodologies and visualizations of the relevant biological pathways are included to facilitate further research and development.

## Chemical Structure and Physicochemical Properties

**BRITE-338733**, a member of the 2-amino-4,6-diarylpyridine scaffold, was identified through a high-throughput screening campaign.<sup>[1][2]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C27H35N3O2	[1][3]
Molecular Weight	433.59 g/mol	[1]
CAS Number	503105-88-2	
Appearance	Off-white to light yellow solid	
SMILES	<chem>CCC1=CC=C(O1)C2=CC(=C3C=C(C=CC3=O)C)NC(=C2)NC4CC(NC(C4)(C)C)(C)C</chem>	
InChI Key	PCQTWPOHERAHQP-DQRAZIAOSA-N	
Solubility	Soluble in DMSO	
Storage	Powder: -20°C for 3 years. Stock Solution (in DMSO): -80°C for 6 months; -20°C for 1 month.	

## Biological Activity and Mechanism of Action

**BRITE-338733** is a potent inhibitor of the RecA ATPase, with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 4.7 µM. The inhibition of RecA's ATPase activity is critical as this function is essential for its role in the bacterial SOS response to DNA damage.

### Mechanism of Action

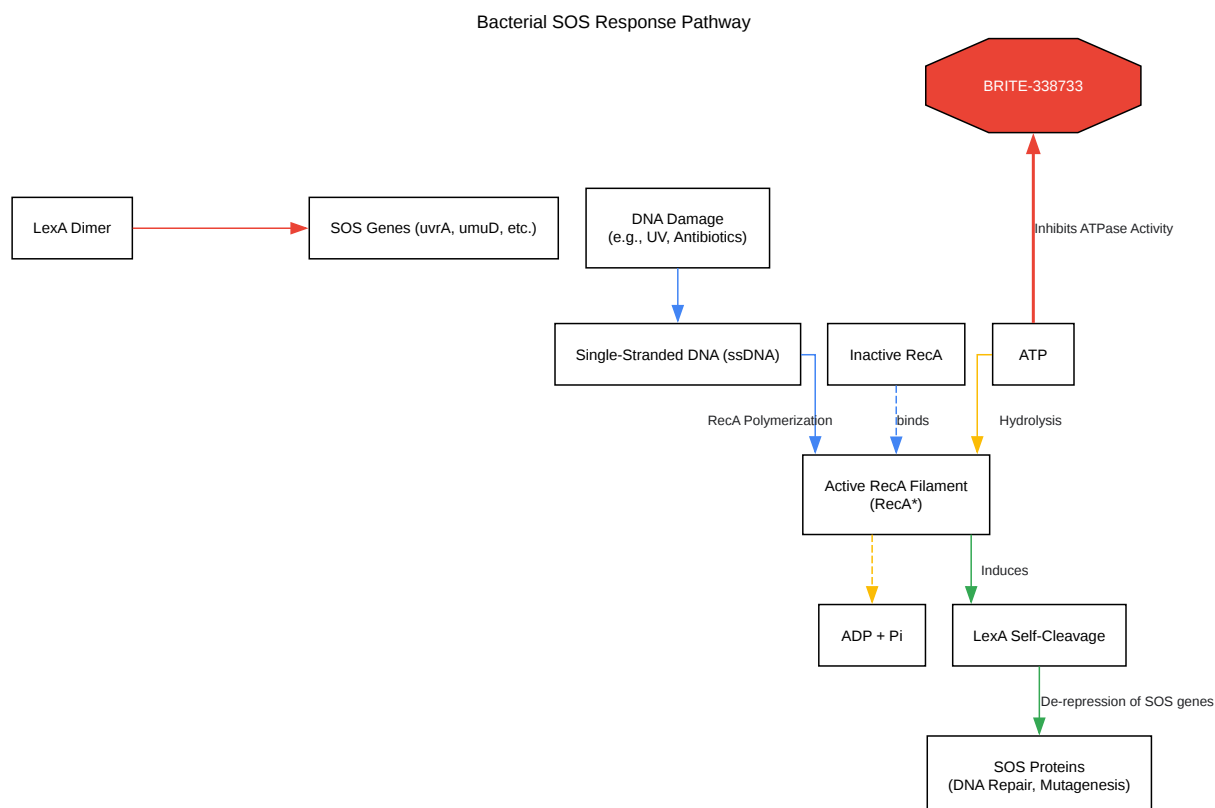
The primary mechanism of action for **BRITE-338733** is the competitive inhibition of the RecA protein's ATPase activity. RecA polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament, a process that is dependent on ATP binding and hydrolysis. This filament is the active form of RecA that mediates homologous recombination and induces the autocatalytic cleavage of the LexA repressor, thereby initiating the SOS response.

**BRITE-338733** is believed to bind to the active site of RecA, preventing the binding and/or hydrolysis of ATP. This disruption inhibits the formation and function of the RecA nucleoprotein

filament, effectively blocking the downstream events of the SOS pathway. Some evidence also suggests the possibility of non-competitive inhibition, where the compound may bind to allosteric sites on the RecA protein, inducing conformational changes that impair its function.

## The SOS Signaling Pathway and Point of Inhibition

The SOS response is a global regulatory network in bacteria that is activated by DNA damage. It is primarily regulated by two key proteins: RecA and LexA. The following diagram illustrates the SOS signaling pathway and the inhibitory action of **BRITE-338733**.



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**Fig 1.** Inhibition of the SOS pathway by **BRITE-338733**.

## Quantitative Data

The inhibitory potency of **BRITE-338733** against E. coli RecA ATPase activity has been quantified as follows:

Parameter	Value	Reference
IC50	4.7 $\mu$ M ( $\pm$ 0.5 $\mu$ M)	
Hill Slope	7.6	

The steep Hill slope suggests a high degree of cooperativity in the inhibition mechanism, which may be due to multi-site inhibitor binding.

## Experimental Protocols

The primary assay used to identify and characterize **BRITE-338733** as a RecA ATPase inhibitor was the phosphomolybdate-blue (PMB) colorimetric assay. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

### Phosphomolybdate-Blue (PMB) ATPase Assay

This protocol is a representative methodology based on published high-throughput screening procedures for RecA inhibitors.

Objective: To determine the in vitro inhibitory effect of **BRITE-338733** on the ssDNA-dependent ATPase activity of RecA.

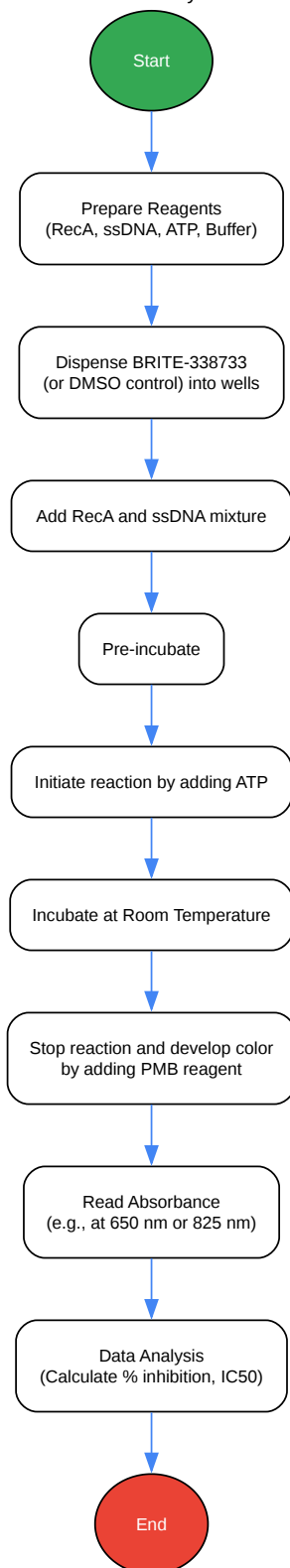
Materials:

- E. coli RecA protein
- Single-stranded DNA (e.g., poly(dT))
- Adenosine 5'-triphosphate (ATP)
- **BRITE-338733**
- Assay Buffer (e.g., Tris-HCl pH 7.5, MgCl<sub>2</sub>, DTT)

- PMB colorimetric reagent (containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid or malachite green)
- 384-well microplates
- Spectrophotometer

Workflow Diagram:

## PMB ATPase Assay Workflow

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## References

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